molecular formula C17H21N3O4 B2913318 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide CAS No. 338963-42-1

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide

Cat. No.: B2913318
CAS No.: 338963-42-1
M. Wt: 331.372
InChI Key: KWNJKVXVOOPLJU-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The process may include the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to produce the isoxazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

Chemistry and Biology: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide has been studied for its potential use as a building block in organic synthesis and as a ligand in coordination chemistry. Its biological activity has also been explored, particularly in the context of enzyme inhibition and receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, with research indicating its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in various chemical formulations.

Mechanism of Action

The mechanism by which N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoxazole derivatives: Other isoxazole-based compounds with different substituents.

  • Morpholine derivatives: Compounds containing the morpholine ring in various configurations.

  • Acetamide derivatives: Acetamide-based compounds with different functional groups.

Uniqueness: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide stands out due to its specific combination of the isoxazole ring, morpholine group, and acetyl moiety. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-14-4-2-13(3-5-14)16-10-15(24-19-16)11-18-17(21)12-20-6-8-23-9-7-20/h2-5,10H,6-9,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJKVXVOOPLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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